5-[4-(4-nitrophenyl)phenyl]-2,4-diphenyl-1H-imidazole
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Overview
Description
5-[4-(4-nitrophenyl)phenyl]-2,4-diphenyl-1H-imidazole is a complex organic compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a nitrophenyl group, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(4-nitrophenyl)phenyl]-2,4-diphenyl-1H-imidazole typically involves multi-step organic reactions. One common method includes the cyclization of amido-nitriles under mild conditions, often catalyzed by nickel . The reaction proceeds through proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-[4-(4-nitrophenyl)phenyl]-2,4-diphenyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction of the nitrophenyl group can yield amino derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed.
Major Products
The major products formed from these reactions include various substituted imidazoles, nitroso derivatives, and amino derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-[4-(4-nitrophenyl)phenyl]-2,4-diphenyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-[4-(4-nitrophenyl)phenyl]-2,4-diphenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with DNA and proteins, leading to antimicrobial and anticancer effects . The imidazole ring can also bind to metal ions, enhancing its catalytic properties .
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(4-nitrophenoxy)phenyl]-5-substituted-2H-1,2,4-triazole-3-thiones
- 4-nitrophenyl phenyl ether
- Indole derivatives
Uniqueness
5-[4-(4-nitrophenyl)phenyl]-2,4-diphenyl-1H-imidazole is unique due to its specific substitution pattern and the presence of both nitrophenyl and diphenyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
5-[4-(4-nitrophenyl)phenyl]-2,4-diphenyl-1H-imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19N3O2/c31-30(32)24-17-15-20(16-18-24)19-11-13-22(14-12-19)26-25(21-7-3-1-4-8-21)28-27(29-26)23-9-5-2-6-10-23/h1-18H,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGINIFIYZMEUBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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